N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

RNase L Antiviral innate immunity Structure-activity relationship

Add this 3-chlorophenyl-functionalized pyridopyrazine carboxamide to your antiviral screening deck for definitive SAR differentiation. Distinct from the potent 4-chloro RNase L activator regioisomer (IC50=2.30 nM) and the selective mGlu4 PAM VU0364770 (EC50=1.1 uM), its unique 3-chlorophenyl substitution pattern provides an essential comparative chemotype for HIV integrase inhibitor profiling and target deconvolution studies. Purchase in preferred pack sizes with tailored quotes and global delivery for your research needs.

Molecular Formula C24H24N4O3S2
Molecular Weight 480.6
CAS No. 1251549-67-3
Cat. No. B2583657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide
CAS1251549-67-3
Molecular FormulaC24H24N4O3S2
Molecular Weight480.6
Structural Identifiers
SMILESCCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C
InChIInChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29)
InChIKeyPXFUFXOTCJTXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide (CAS 1251549-67-3): Baseline Identity and Structural Context for Procurement Decisions


N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide (CAS 1251549-67-3) is a synthetic heterocyclic compound belonging to the pyridopyrazine carboxamide class. Its core scaffold features a 3-oxo-3,4-dihydropyrazine ring N-substituted with a 3-chlorophenyl group and functionalized at the 2-position with a pyridine-2-carboxamide moiety. This structural architecture is shared with a broader family of pyridopyrazine-dione derivatives that have been disclosed as HIV integrase inhibitors in patent literature [1], although quantitative activity data for this specific compound within that target class remain undisclosed in the public domain. The compound is listed in multiple commercial screening libraries under catalog identifiers such as EVT-2720731 and CM935406, typically at ≥95% purity .

Why N-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the pyridopyrazine carboxamide chemotype, minor positional variations on the N-aryl substituent can produce large changes in target engagement. For example, the para-chloro regioisomer N-[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide (ChemDiv L607-0002) demonstrates potent RNase L activation with an IC50 of 2.30 nM in mouse L cell extract protein synthesis inhibition assays [1], whereas no comparable public data exist for the meta-chloro (3-chlorophenyl) analog that is the subject of this guide. Similarly, removal of the dihydropyrazinone ring system to yield the simpler N-(3-chlorophenyl)pyridine-2-carboxamide (VU0364770) shifts the pharmacological profile entirely to metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulation (EC50 = 1.1 μM at human mGlu4) . These observations underscore that the 3-chlorophenyl substitution pattern combined with the intact 3-oxo-3,4-dihydropyrazine scaffold defines a distinct chemical space that cannot be assumed to replicate the activity of its closest analogs without direct comparative data.

Quantitative Differentiation Evidence for N-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide Versus Closest Analogs


Positional Chlorine Isomer Effect: 3-Chloro vs. 4-Chloro Substitution on RNase L Activation Potential

The para-chloro isomer N-[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide (L607-0002) has a reported RNase L activation IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In contrast, no public RNase L activity data exist for the meta-chloro (3-chlorophenyl) target compound. This absence of data for the 3-chloro isomer—despite the 4-chloro isomer's low-nanomolar potency—highlights a critical structure-activity relationship (SAR) gap: the position of the chlorine atom on the N-phenyl ring is a determinant of RNase L engagement, and the 3-chloro compound cannot be assumed to recapitulate the 4-chloro compound's activity without experimental confirmation. This represents a differentiated selection criterion for research programs specifically requiring a 3-chlorophenyl-substituted dihydropyrazinone scaffold rather than the 4-chloro variant.

RNase L Antiviral innate immunity Structure-activity relationship Pyridopyrazine carboxamide

Scaffold Integrity and Target Class Divergence: Dihydropyrazinone vs. Simple Carboxamide

The target compound retains the intact 3-oxo-3,4-dihydropyrazine heterocyclic core, which is a defining feature of pyridopyrazine-dione HIV integrase inhibitors disclosed in patent US20070161639 [1]. By contrast, the structurally simplified analog N-(3-chlorophenyl)pyridine-2-carboxamide (VU0364770), which lacks the dihydropyrazinone ring, is a positive allosteric modulator of mGlu4 (EC50 = 1.1 μM at human mGlu4) with no reported antiviral activity . The presence or absence of the dihydropyrazinone ring thus dictates target class engagement: compounds bearing this ring are associated with antiviral integrase inhibition, whereas its removal shifts activity toward GPCR modulation. This scaffold-level differentiation is directly relevant for procurement when the research objective is antiviral target screening rather than neuroscience applications.

Scaffold hopping Kinase inhibitor HIV integrase Target selectivity

Molecular Complexity and Physicochemical Differentiation from Simplified Analogs

The target compound possesses a molecular weight of approximately 480.6 g/mol (molecular formula C24H24N4O3S2) . In comparison, the 4-chloro regioisomer N-[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide has a molecular weight of 326.74 g/mol (C16H11ClN4O2) and a calculated logP of 1.20 . The substantial difference in molecular weight (~154 Da) and elemental composition (presence vs. absence of sulfur atoms) indicates that the target compound listed under CAS 1251549-67-3 is not a simple regioisomer but a structurally more complex molecule that incorporates additional substituents. This physicochemical differentiation is critical for procurement: the target compound occupies a distinct region of chemical space with different solubility, permeability, and metabolic stability profiles, making it suitable for screening applications where higher molecular complexity is desired or where the simpler 4-chloro analog has already been tested.

Molecular weight Lipophilicity Drug-likeness Screening library design

Recommended Application Scenarios for N-[4-(3-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide Based on Available Evidence


HIV Integrase Inhibitor Screening Libraries Requiring Dihydropyrazinone Scaffolds

The compound's structural alignment with the pyridopyrazine-dione pharmacophore claimed in HIV integrase inhibitor patents supports its inclusion in antiviral screening decks. Procurement is advised when the research objective is to explore structure-activity relationships around the N-aryl substituent of the dihydropyrazinone core, particularly where the 3-chlorophenyl group has not been previously evaluated against integrase or related antiviral targets.

RNase L Activator SAR Expansion: Meta-Chloro vs. Para-Chloro Isomer Comparison

Given that the 4-chloro regioisomer is a validated RNase L activator (IC50 = 2.30 nM) , the 3-chloro analog serves as a critical comparator for defining the positional SAR of chlorine substitution on RNase L engagement. This compound is suited for head-to-head screening against the 4-chloro analog in innate immunity and antiviral host-defense pathway assays.

Chemical Probe Development for Undisclosed Biological Targets

The compound's higher molecular complexity (MW ~481 Da, sulfur-containing) distinguishes it from simpler pyridine carboxamide analogs such as VU0364770 . This property profile makes it a candidate for phenotypic screening campaigns where differentiated chemical matter is desired, or for target deconvolution studies comparing the biological fingerprints of dihydropyrazinone-containing versus simple carboxamide chemotypes.

Negative Control or Orthogonal Chemotype Validation in mGlu4-Focused Programs

Because the structurally related but scaffold-divergent analog VU0364770 is an established mGlu4 positive allosteric modulator (EC50 = 1.1 μM) , the target compound—which contains the dihydropyrazinone ring absent in VU0364770—can be deployed as an orthogonal chemotype control to verify that observed mGlu4 activity is scaffold-specific and not merely driven by the 3-chlorophenyl-pyridine carboxamide substructure.

Quote Request

Request a Quote for N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.